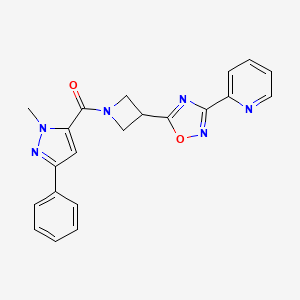
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Below are summarized findings from similar compounds that might offer indirect insights into the query compound's characteristics:
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations, indicating a complex synthetic route that could be applicable to the query compound (Cao et al., 2010).
Molecular Structure Analysis
Structural determinations are often performed using X-ray crystallography, NMR spectroscopy, and mass spectrometry, revealing detailed molecular geometries and confirming the identities of synthesized compounds (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds can involve interactions with various reagents to introduce or modify functional groups, indicating a versatile chemistry that could be expected for the query compound. These reactions often lead to the formation of novel heterocyclic structures with significant biological activities (Rai et al., 2009).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are typically influenced by the compound's molecular structure and functional groups (Dhonnar et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical agents and stability under different conditions, can be inferred from studies on similar compounds. These studies often explore the mechanisms of chemical reactions and the influence of molecular structure on reactivity (Attaby et al., 2006).
Scientific Research Applications
Antimicrobial Activity
Compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized a series of compounds that showed good antimicrobial activity, with some compounds containing a methoxy group displaying high antimicrobial activity (Kumar et al., 2012). Similarly, Sreeramulu and Ashokgajapathiraju (2014) reported the synthesis of novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, which also exhibited antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014).
Structural Studies
The structural analysis of similar compounds has been a focus of research. Swamy et al. (2013) studied the structures of isomorphous methyl- and chloro-substituted small heterocyclic analogues, providing insight into the characteristics of these compounds (Swamy et al., 2013). Cao et al. (2010) synthesized and characterized the structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone (Cao et al., 2010).
Synthesis and Biological Activity
The synthesis of biologically active derivatives of pyrazoles has been extensively researched. Swarnkar et al. (2014) used microwave-assisted synthesis to create biologically active pyrazole derivatives, highlighting a modern approach to compound synthesis (Swarnkar, Ameta, & Vyas, 2014). Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showcasing the multifaceted applications of these compounds (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-26-18(11-17(24-26)14-7-3-2-4-8-14)21(28)27-12-15(13-27)20-23-19(25-29-20)16-9-5-6-10-22-16/h2-11,15H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDIAHQZCHINKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-one](/img/structure/B2493674.png)
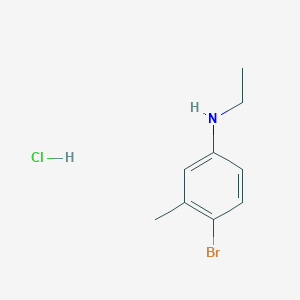
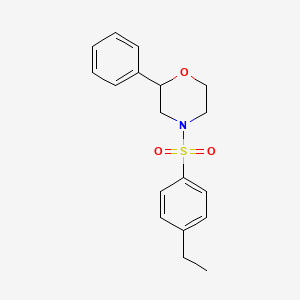
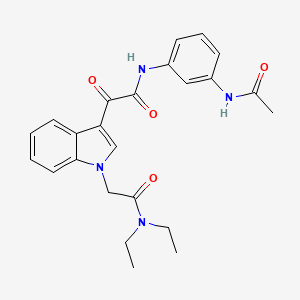
![N-(5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2493679.png)
![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)

![8-isopropyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2493685.png)
![N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2493690.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
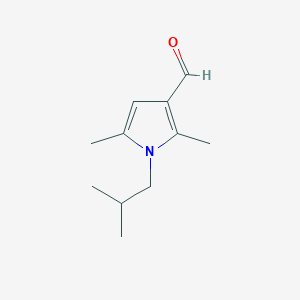
![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-(furan-2-carbonyl)piperazine](/img/structure/B2493696.png)